molecular formula C29H58O14 B8106556 Hydroxy-PEG11-Boc

Hydroxy-PEG11-Boc

Cat. No.: B8106556
M. Wt: 630.8 g/mol
InChI Key: LDPDHYCMKFYBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-PEG11-Boc is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl ester group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group allows for further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy-PEG11-Boc is synthesized through a multi-step process involving the reaction of PEG with t-butyl ester and hydroxyl group-containing reagents. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl-protected carboxyl group can be deprotected under acidic conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process typically includes purification steps such as crystallization or chromatography to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hydroxy-PEG11-Boc has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hydroxy-PEG11-Boc involves its ability to increase solubility and stability of compounds through PEGylation. The hydroxyl group allows for further chemical modifications, while the t-butyl ester group can be deprotected to expose a carboxyl group for additional reactions. This versatility makes it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

  • Hydroxy-PEG7-t-butyl ester
  • Hydroxy-PEG13-t-butyl ester
  • Bis-PEG4-t-butyl ester
  • Bis-PEG5-t-butyl ester

Comparison: Hydroxy-PEG11-Boc is unique due to its specific PEG chain length (11 units), which provides an optimal balance between solubility and reactivity. Compared to shorter or longer PEG derivatives, it offers better solubility in aqueous media and more versatile chemical modification options .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58O14/c1-29(2,3)43-28(31)4-6-32-8-10-34-12-14-36-16-18-38-20-22-40-24-26-42-27-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-30/h30H,4-27H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPDHYCMKFYBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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